2-Aminodecanoic acid 2-Aminodecanoic acid
Brand Name: Vulcanchem
CAS No.: 17702-88-4
VCID: VC21537548
InChI: InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
SMILES: CCCCCCCCC(C(=O)O)N
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

2-Aminodecanoic acid

CAS No.: 17702-88-4

Cat. No.: VC21537548

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

2-Aminodecanoic acid - 17702-88-4

CAS No. 17702-88-4
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name 2-aminodecanoic acid
Standard InChI InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
Standard InChI Key JINGUCXQUOKWKH-UHFFFAOYSA-N
SMILES CCCCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCCCC(C(=O)O)N

Chemical Structure and Properties

Basic Structural Characteristics

2-Aminodecanoic acid features a linear ten-carbon chain with an amino group (-NH2) attached to the second carbon position adjacent to the carboxylic acid group (-COOH), classifying it as an alpha-amino acid. This structural arrangement creates a compound with both hydrophobic and hydrophilic characteristics, allowing it to participate in various biochemical interactions. The presence of the amino group adjacent to the carboxylic acid group is what classifies it as an alpha-amino acid, a fundamental characteristic shared with many biologically important amino acids.

Physical and Chemical Properties

2-Aminodecanoic acid demonstrates specific physicochemical properties that influence its behavior in various applications. The compound exhibits distinctive properties as summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₂₁NO₂
Molecular Weight187.279 g/mol
Density1.0±0.1 g/cm³
Boiling Point300.9±25.0 °C at 760 mmHg
Melting Point-262°C (decomposition)
Flash Point135.8±23.2 °C
Exact Mass187.157227
LogP3.04
Polar Surface Area (PSA)63.32000
Vapor Pressure0.0±1.3 mmHg at 25°C
Index of Refraction1.468

These properties indicate that 2-aminodecanoic acid is a relatively stable compound with a high boiling point and moderately hydrophobic character as suggested by its LogP value . The compound is also known by the synonym 2-aminocapric acid, referring to its ten-carbon chain structure .

Stereochemistry and Chiral Properties

2-Aminodecanoic acid exhibits chirality due to the presence of a stereogenic center at the second carbon atom, resulting in two enantiomers: (R)-2-aminodecanoic acid and (S)-2-aminodecanoic acid . This stereochemistry significantly impacts the compound's biological activity and applications:

  • The (R) designation indicates that the amino group is oriented in a specific spatial arrangement that is non-superimposable on its mirror image.

  • The (S) enantiomer (CAS: 84277-81-6) is particularly valued in pharmaceutical applications for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects .

The distinct three-dimensional structures of these enantiomers allow them to interact differently with biological systems, especially with enzymes and receptors that show stereoselectivity . This property is crucial in pharmaceutical development where the wrong stereoisomer might be inactive or even harmful.

Synthesis Methodologies

Comparative Analysis with Similar Compounds

While direct synthetic routes for 2-aminodecanoic acid weren't detailed in the sources, the synthesis of 12-aminododecanoic acid from 11-cyano-1-undecanoic acid offers a parallel example. This process involves:

  • Introduction of a catalyst (such as Ru/SiC) in a suitable reaction vessel

  • Preparation of a solution containing the cyano-acid precursor in a mixed solvent system

  • Pressurization with hydrogen under controlled conditions

  • Heating to the appropriate temperature for a specified duration

  • Depressurization and isolation of the product

These steps could be adapted for the synthesis of 2-aminodecanoic acid using appropriate precursors that would yield the desired ten-carbon chain with an amino group at the second position.

Biological Activities and Functions

Role in Biochemical Processes

2-Aminodecanoic acid participates in various biological activities, functioning as a component in protein synthesis and potentially influencing cellular processes including metabolism and signaling pathways. Its unique chiral configuration enables specific interactions with proteins and enzymes, potentially modifying their functions in biological systems.

Antimicrobial Properties

Research indicates that incorporating 2-aminodecanoic acid into peptides can enhance their antimicrobial properties, making it a compound of interest in developing novel therapeutic agents. The specific hydrophobic character of its side chain appears to contribute to these enhanced antimicrobial activities, particularly when incorporated into peptide structures designed to target bacterial membranes.

Applications in Scientific and Industrial Contexts

Pharmaceutical and Biomedical Applications

In pharmaceutical research and development, 2-aminodecanoic acid serves as a key intermediate in the synthesis of various bioactive compounds, particularly peptides and amino acid derivatives . Its applications include:

  • Development of enantiomerically pure drugs with enhanced efficacy and reduced side effects, leveraging its chiral nature

  • Enhancement of antimicrobial peptide potency and selectivity against certain bacteria

  • Creation of self-assembling hydrogels for controlled drug delivery systems

  • Study of enzyme mechanisms and protein interactions, aiding in the understanding of biochemical pathways

Material Science Applications

In material science, 2-aminodecanoic acid has demonstrated utility in:

  • Self-assembly into ordered structures for various functional applications

  • Development of hydrogels for tissue engineering applications

  • Modification of polymer surface properties to improve biocompatibility for medical applications

  • Creation of novel materials with specific functionalities based on its unique structural characteristics

These applications leverage the compound's ability to form specific molecular arrangements and interact with various substrates in predictable ways.

Research and Analytical Applications

As a research tool, 2-aminodecanoic acid enables scientists to:

  • Explore the impact of chain length and branching on peptide activity

  • Study structure-function relationships in proteins and peptides

  • Investigate the effects of specific amino acid incorporation on biological activity

  • Develop analytical methods for protein and peptide characterization

Structural Analogs and Comparative Analysis

Related Compounds

Several compounds share structural similarities with 2-aminodecanoic acid, each with distinct characteristics:

Compound NameDescriptionKey Differences
(S)-2-Aminodecanoic AcidEnantiomer of (R)-2-Aminodecanoic AcidDifferent spatial arrangement of the amino group
(R)-2-Aminodecanoic AcidEnantiomer of (S)-2-Aminodecanoic AcidDifferent spatial arrangement of the amino group
2-Aminododecanoic AcidLonger-chain analogContains twelve carbon atoms instead of ten
2-Aminooctanoic AcidShorter-chain analogContains eight carbon atoms

These structural differences influence solubility, reactivity, and biological activity, making each compound suitable for specific applications in research and industry.

Structure-Activity Relationships

The specific chiral configuration of 2-aminodecanoic acid imparts distinct biological activities compared to its enantiomer and other structural analogs. Chain length significantly influences properties such as:

  • Hydrophobicity and membrane interaction capabilities

  • Solubility in various solvents

  • Self-assembly behavior in solution

  • Binding affinity to target proteins and receptors

These structure-activity relationships are crucial for understanding how minor structural modifications can lead to significant changes in biological activity and physicochemical properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator